![molecular formula C20H21N3O2 B5815261 2-isobutyl-N'-[(5-methyl-2-furyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5815261.png)
2-isobutyl-N'-[(5-methyl-2-furyl)methylene]-4-quinolinecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-isobutyl-N'-[(5-methyl-2-furyl)methylene]-4-quinolinecarbohydrazide, also known as IQ-1S, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. It belongs to the class of hydrazide derivatives and has been found to exhibit promising pharmacological properties.
Wirkmechanismus
The mechanism of action of 2-isobutyl-N'-[(5-methyl-2-furyl)methylene]-4-quinolinecarbohydrazide is not fully understood, but it is believed to act by inhibiting the activity of the NF-κB signaling pathway. This pathway plays a crucial role in regulating the immune response and inflammation. By inhibiting this pathway, this compound can reduce inflammation and enhance the immune response.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the expression of various genes involved in inflammation, cell proliferation, and apoptosis. It has also been found to increase the production of pro-inflammatory cytokines and chemokines, which are essential for the immune response. Additionally, this compound has been shown to enhance the activity of natural killer cells and T cells, which play a crucial role in fighting cancer and infections.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-isobutyl-N'-[(5-methyl-2-furyl)methylene]-4-quinolinecarbohydrazide is its high potency and specificity towards the NF-κB signaling pathway. This makes it an ideal tool for studying the role of this pathway in various disease conditions. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research involving 2-isobutyl-N'-[(5-methyl-2-furyl)methylene]-4-quinolinecarbohydrazide. One area of interest is its potential applications in treating autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. This compound has also been shown to enhance the efficacy of chemotherapy drugs, and further studies are needed to explore its potential as a combination therapy for cancer. Additionally, this compound can be used as a tool to study the role of the NF-κB signaling pathway in various disease conditions, which can lead to the development of novel therapeutics.
In conclusion, this compound is a promising compound with potential applications in various fields of biomedical research. Its high potency and specificity towards the NF-κB signaling pathway make it an ideal tool for studying the role of this pathway in disease conditions. Further research is needed to explore its full potential and develop novel therapeutics based on its pharmacological properties.
Synthesemethoden
2-isobutyl-N'-[(5-methyl-2-furyl)methylene]-4-quinolinecarbohydrazide can be synthesized using a simple and efficient method involving the condensation of 2-isobutyl-4-chloroquinoline with furfural and hydrazine hydrate. The reaction takes place in the presence of a catalyst and yields this compound with high purity and yield.
Wissenschaftliche Forschungsanwendungen
2-isobutyl-N'-[(5-methyl-2-furyl)methylene]-4-quinolinecarbohydrazide has been extensively studied for its potential applications in various fields of biomedical research. It has been found to exhibit potent anti-inflammatory, anti-cancer, and neuroprotective effects. This compound has also been shown to modulate the immune system and enhance the efficacy of chemotherapy drugs.
Eigenschaften
IUPAC Name |
N-[(E)-(5-methylfuran-2-yl)methylideneamino]-2-(2-methylpropyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-13(2)10-15-11-18(17-6-4-5-7-19(17)22-15)20(24)23-21-12-16-9-8-14(3)25-16/h4-9,11-13H,10H2,1-3H3,(H,23,24)/b21-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFONCQBUWKYSW-CIAFOILYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[5-methyl-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone](/img/structure/B5815182.png)
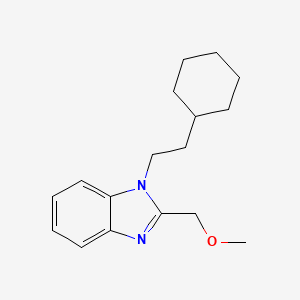
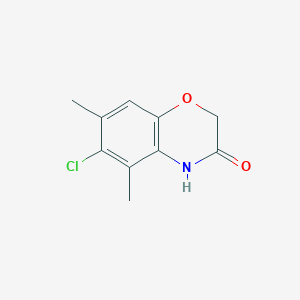
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5815189.png)
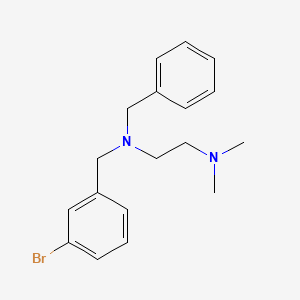

![N-(5-chloro-2-methylphenyl)-2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]acetamide](/img/structure/B5815213.png)


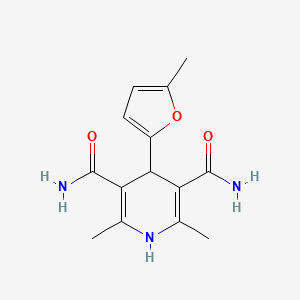
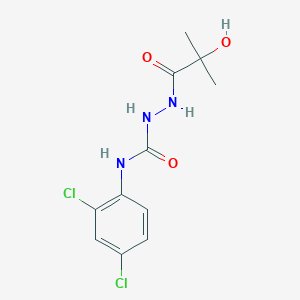
![N-{2-methoxy-5-[(trifluoromethyl)sulfonyl]phenyl}acetamide](/img/structure/B5815260.png)
![3-[2-(3-bromophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5815263.png)
![2-ethoxy-4-{2-[(5-methyl-3-thienyl)carbonyl]carbonohydrazonoyl}phenyl acetate](/img/structure/B5815276.png)